6-(Trifluoromethyl)quinoline-8-carboxylic acid

Description

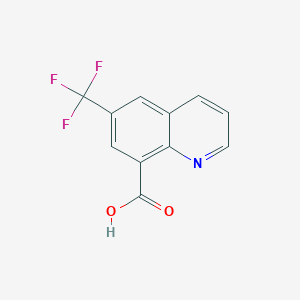

6-(Trifluoromethyl)quinoline-8-carboxylic acid (CAS No. 2089649-11-4) is a fluorinated quinoline derivative with the molecular formula C₁₁H₆F₃NO₂ and a molecular weight of 241.17 g/mol . The compound features a quinoline core substituted with a trifluoromethyl (-CF₃) group at position 6 and a carboxylic acid (-COOH) group at position 7. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety provides hydrogen-bonding capability, making it a versatile intermediate in medicinal chemistry and material science .

Properties

IUPAC Name |

6-(trifluoromethyl)quinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-15-9(6)8(5-7)10(16)17/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJZPWPDIZFJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Cyclization

The initial step involves bromination at the 8-position of the quinoline core. Treating 2-bromo-4-(trifluoromethyl)aniline with a brominating agent (e.g., N-bromosuccinimide) in chlorobenzene under catalytic benzoyl peroxide yields 8-bromo-6-(trifluoromethyl)quinoline. This intermediate is critical for subsequent carbonylation.

Carbonylation Under CO Pressure

The brominated intermediate undergoes carbonylation in the presence of carbon monoxide (10–20 atm) and a palladium catalyst to form methyl 6-(trifluoromethyl)quinoline-8-carboxylate. This step achieves regioselective introduction of the ester group, leveraging the reactivity of the bromine substituent.

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed using aqueous lithium hydroxide at 60–80°C, yielding the target carboxylic acid with >90% purity. Advantages of this route include cost-effective raw materials and scalability, though the requirement for high-pressure CO infrastructure limits accessibility.

Catalytic Oxidation of Halomethyl Intermediates

An alternative approach, adapted from methods for quinoxaline derivatives, employs catalytic oxidation of 6-(bromomethyl)quinoline precursors.

Bromomethylquinoline Synthesis

6-Methylquinoline is brominated using N-bromosuccinimide (NBS) in chlorobenzene under radical initiation (e.g., benzoyl peroxide). This generates 6-bromomethylquinoline, isolated via filtration after succinimide byproduct removal.

Transition Metal-Catalyzed Oxidation

The bromomethyl intermediate is suspended in an alkaline aqueous solution and oxidized using oxygen gas in the presence of cobalt or manganese catalysts. The reaction proceeds at 50–70°C, converting the methyl group to a carboxylic acid via a radical mechanism. This method achieves ~80% yield and avoids stoichiometric oxidants like potassium permanganate, reducing environmental impact.

Coupling-Acidification Strategies

Recent literature describes a two-step protocol for quinoline-carboxylic acids involving coupling and hydrolysis:

Acyl Chloride Formation

Quinoline-8-carboxylic acid derivatives are treated with thionyl chloride (SOCl₂) in toluene at 100–110°C to form the corresponding acyl chloride. This intermediate is highly reactive, enabling downstream amidation or esterification.

Hydrolysis of Ester Intermediates

For example, methyl 6-(trifluoromethyl)quinoline-8-carboxylate (prepared via esterification) is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water. This method, while reliable, requires careful control of hydrolysis conditions to prevent decarboxylation.

Multi-Step Functionalization Pathways

Complex routes involving protective groups and cyclization are detailed in a multi-step synthesis:

Protective Group Strategy

8-Hydroxyquinoline derivatives are protected with benzyl groups to prevent unwanted side reactions during subsequent bromination or oxidation. For instance, 8-(benzyloxy)quinoline-5-carboxylic acid is synthesized via chromium trioxide oxidation of a methyl-substituted precursor.

Sequential Functionalization

The protected intermediate undergoes bromination, coupling with 4-(trifluoromethyl)aniline using HBTU/DIPEA, and cyclization with sodium azide to introduce tetrazole moieties. Final deprotection and hydrolysis yield the carboxylic acid. While versatile, this route involves laborious purification and moderate yields (~72% per step).

Comparative Analysis of Methods

Challenges and Optimization Opportunities

Regioselectivity in Halogenation

Positioning halogen atoms at the 6- or 8-positions demands precise control. Radical bromination (NBS/BPO) favors the 8-position due to steric and electronic effects, but competing reactions may occur.

Catalyst Efficiency in Carbonylation

Palladium catalysts (e.g., Pd(OAc)₂) in the CO route require ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) to enhance stability and turnover number. Catalyst recovery remains a challenge.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of reduced quinoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. Specifically, 6-(Trifluoromethyl)quinoline-8-carboxylic acid has been studied for its efficacy against various bacterial strains. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes and exert antibacterial effects .

Inhibition of Protein Kinases

Quinoline derivatives, including this compound, have been synthesized and evaluated as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression. Studies indicate that modifications to the quinoline structure can lead to selective inhibition of specific kinase pathways, making these compounds valuable in cancer therapy research .

Case Study: Synthesis of Anticancer Agents

A notable case study involved the synthesis of a series of quinoline derivatives, including this compound, which were tested for their anticancer properties. The results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapeutics .

Materials Science

Fluorescent Probes

The incorporation of trifluoromethyl groups into quinoline structures has been explored for the development of fluorescent probes. These compounds can be utilized in bioimaging and sensing applications due to their enhanced photophysical properties. This compound can serve as a building block for designing novel fluorescent materials with specific emission characteristics .

Polymer Chemistry

In polymer science, the unique chemical structure of this compound allows it to be used as a functional monomer in the synthesis of specialty polymers. These polymers can exhibit enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group, making them suitable for high-performance applications .

Analytical Chemistry

Chromatographic Applications

The compound has been utilized in chromatographic methods for the separation and analysis of complex mixtures. Its distinct chemical properties enable it to act as an effective stationary phase modifier in high-performance liquid chromatography (HPLC), improving resolution and sensitivity during analysis .

Spectroscopic Studies

this compound has also been employed in spectroscopic studies to investigate molecular interactions and dynamics. Its unique spectral features make it a valuable tool for studying binding interactions in biochemical assays .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or antineoplastic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinoline-8-carboxylic Acid Derivatives

Quinoline derivatives with trifluoromethyl and carboxylic acid substituents exhibit distinct physicochemical and biological properties depending on substitution patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, this compound (logP ~2.1) is more lipophilic than Quinoline-8-carboxylic acid (logP ~1.5) .

- Solubility : Carboxylic acid groups improve aqueous solubility. However, 4-hydroxy analogues (e.g., CAS 23779-95-5) exhibit higher solubility due to the hydroxyl group’s polarity .

- Thermal Stability: Trifluoromethyl groups reduce thermal degradation. Derivatives like 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid show stability up to 250°C .

Key Research Findings

Biological Activity

6-(Trifluoromethyl)quinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a quinoline derivative characterized by the presence of a trifluoromethyl group at the 6-position and a carboxylic acid group at the 8-position. This unique structure enhances its pharmacological properties, making it a candidate for various therapeutic applications, particularly in antiviral and antimicrobial research.

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. A notable investigation demonstrated that certain quinoline analogues exhibited potent activity against enterovirus D68 (EV-D68), targeting the viral protein VP1. The structure-activity relationship (SAR) indicated that modifications at the 6-position significantly influenced antiviral potency, with trifluoromethyl substitutions enhancing binding affinity to viral targets .

| Compound | Activity Against EV-D68 | Mechanism |

|---|---|---|

| This compound | Potent | VP1 inhibitor |

| Compound 19 | Nearly 10-fold increase in potency | Enhanced binding affinity |

| Pleconaril (positive control) | Established antiviral agent | VP1 pocket interaction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that quinoline derivatives can exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Klebsiella pneumoniae | 15.62 | Comparable to standard antibiotics |

| Pseudomonas aeruginosa | 12.5 | Effective against resistant strains |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within pathogens. The trifluoromethyl group enhances lipophilicity and electronic properties, improving the compound's binding affinity to target proteins involved in viral replication and bacterial cell wall synthesis.

Structural Insights

Molecular docking studies have provided insights into how this compound binds to viral proteins and bacterial enzymes. The trifluoromethyl group appears to play a crucial role in stabilizing interactions within hydrophobic pockets of target proteins, which is vital for its inhibitory effects .

Case Studies

- Antiviral Activity Against EV-D68 : A study screened various quinoline analogues, revealing that modifications at the 6-position significantly impacted their efficacy as antiviral agents. The optimized compound exhibited enhanced pharmacokinetic properties, including improved metabolic stability due to the trifluoromethyl substitution .

- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of quinoline derivatives, demonstrating that compounds with similar structures to this compound showed promising results against multi-drug resistant bacteria. The research highlighted the importance of structural modifications in optimizing antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(trifluoromethyl)quinoline-8-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : A common approach involves coupling reactions using trifluoromethyl-containing precursors. For example, Suzuki-Miyaura coupling of boronic acids with halogenated quinoline intermediates (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine derivatives) can introduce the trifluoromethyl group at the 6-position . Post-synthetic hydrolysis of esters (e.g., ethyl esters) using HCl or NaOH yields the carboxylic acid moiety .

- Characterization : Intermediates and final products are typically validated via LCMS (e.g., m/z 366 [M+H]⁺) and HPLC retention times (e.g., 1.26–1.32 minutes under SMD-TFA05 conditions) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use reversed-phase columns (e.g., YMC-Actus Triart C18) with mobile phases like MeCN/water (0.1% formic acid) to assess purity .

- LCMS : Monitor m/z values (e.g., m/z 727 [M+H]⁺ for derivatives) and compare retention times against standards .

- NMR : ¹H/¹³C NMR and ¹⁹F NMR confirm regiochemistry and trifluoromethyl group integrity .

Q. How should researchers handle stability and storage of trifluoromethyl-substituted quinolines?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as trifluoromethyl groups may degrade under UV. Stability testing via accelerated aging (40°C/75% RH for 1–3 months) is recommended .

Advanced Research Questions

Q. How can coupling reaction yields for this compound derivatives be optimized?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of trifluoromethyl intermediates but may require purification via column chromatography .

- Data Example :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | DMF | 78 |

| PdCl₂(dppf) | DMSO | 85 |

Q. What strategies resolve contradictions in SAR studies for trifluoromethylquinoline derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Compare trifluoromethyl groups with methyl or nitro substituents in receptor-binding assays. For example, trifluoromethyl at C6 increases metabolic stability but may reduce solubility .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities of derivatives to target proteins (e.g., kinases) .

Q. How can computational methods predict the reactivity of this compound in drug design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.